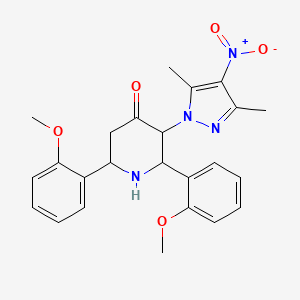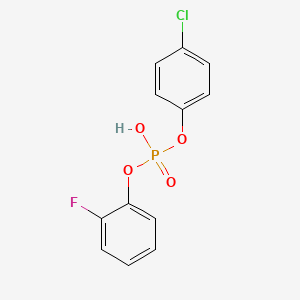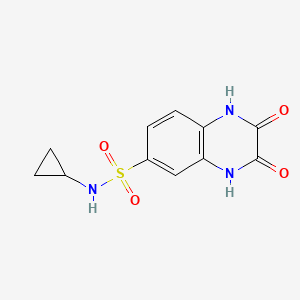![molecular formula C10H12N4O4S2 B4685104 5-(ethylsulfonyl)-1-[2-(methylsulfonyl)phenyl]-1H-tetrazole](/img/structure/B4685104.png)
5-(ethylsulfonyl)-1-[2-(methylsulfonyl)phenyl]-1H-tetrazole
Übersicht
Beschreibung
5-(ethylsulfonyl)-1-[2-(methylsulfonyl)phenyl]-1H-tetrazole, also known as EMT, is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. EMT has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
The mechanism of action of 5-(ethylsulfonyl)-1-[2-(methylsulfonyl)phenyl]-1H-tetrazole is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including proteins and enzymes, leading to changes in cellular signaling pathways. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
5-(ethylsulfonyl)-1-[2-(methylsulfonyl)phenyl]-1H-tetrazole has several advantages when used in laboratory experiments. It is relatively stable and can be easily synthesized in a laboratory setting. This compound is also highly selective for copper ions, making it a useful tool for the detection of copper in biological systems. However, this compound also has some limitations. It has a low quantum yield, which can limit its sensitivity in certain applications. This compound is also sensitive to pH changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for research on 5-(ethylsulfonyl)-1-[2-(methylsulfonyl)phenyl]-1H-tetrazole. One area of research is the development of new fluorescent probes based on the structure of this compound. These probes could be used for the detection of other metal ions or biomolecules in biological systems. Another area of research is the development of new drugs based on the structure of this compound. This compound has been found to possess anticancer properties, and further research could lead to the development of new cancer therapies. Finally, research could also focus on understanding the mechanism of action of this compound and its interaction with cellular targets, which could lead to the development of new treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
5-(ethylsulfonyl)-1-[2-(methylsulfonyl)phenyl]-1H-tetrazole has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is its use as a fluorescent probe for the detection of copper ions in biological systems. This compound has also been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for use in the development of new drugs.
Eigenschaften
IUPAC Name |
5-ethylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S2/c1-3-20(17,18)10-11-12-13-14(10)8-6-4-5-7-9(8)19(2,15)16/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMZRUCSHJUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(ethylamino)sulfonyl]phenyl}-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4685024.png)

![3-({[1-(4-tert-butylphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4685027.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4685043.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4685049.png)
![N-[4-(cyclopentyloxy)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4685055.png)
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B4685066.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4685069.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B4685072.png)


![5-chloro-N-{3-chloro-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B4685101.png)
![5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4685112.png)
![ethyl 4-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-diphenyl-1H-pyrrol-1-yl]benzoate](/img/structure/B4685125.png)